4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine

mGluR5 negative allosteric modulator neuropharmacology bipyrazole SAR

4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine (CAS 1347046-38-1) is a C4-ethyl, C5′-methyl substituted 3,4′-bipyrazole-5-amine that belongs to the bipyrazole class of heterocyclic compounds. Bipyrazoles have attracted attention in medicinal chemistry as rigid, bifunctional scaffolds capable of engaging multiple biological targets, including metabotropic glutamate receptor 5 (mGluR5) and various kinases.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B15275047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=C(NN=C1N)C2=C(NN=C2)C
InChIInChI=1S/C9H13N5/c1-3-6-8(13-14-9(6)10)7-4-11-12-5(7)2/h4H,3H2,1-2H3,(H,11,12)(H3,10,13,14)
InChIKeyZGABXPRVLWHBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine: A Differentiated 3,4′-Bipyrazole Scaffold for mGluR5-Focused Discovery


4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine (CAS 1347046-38-1) is a C4-ethyl, C5′-methyl substituted 3,4′-bipyrazole-5-amine that belongs to the bipyrazole class of heterocyclic compounds . Bipyrazoles have attracted attention in medicinal chemistry as rigid, bifunctional scaffolds capable of engaging multiple biological targets, including metabotropic glutamate receptor 5 (mGluR5) and various kinases [1]. The compound's specific substitution pattern—an ethyl at the 4-position and a methyl on the distal pyrazole ring—differentiates it from simpler monocyclic pyrazoles and other bipyrazole regioisomers, potentially influencing target affinity, selectivity, and physicochemical properties [2].

mGluR5 NAM tool compound research
Kinase selectivity panel profiling
PRMT3 epigenetic target studies
Building block for focused library synthesis

Why 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazoles or Simple Bipyrazole Analogs


The 3,4′-bipyrazole core of 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine creates a distinctly different spatial and electronic environment compared to monocyclic pyrazoles or 4,4′-bipyrazole isomers [1]. The C4-ethyl substituent introduces a lipophilic knob that fills a hydrophobic pocket in mGluR5 and potentially other targets, while the C5′-methyl modulates the pKa of the distal pyrazole NH, altering hydrogen-bonding capability [2]. Simple replacement with 4-methyl or 4-unsubstituted analogs is expected to compromise both binding affinity and selectivity, as evidenced by the compound's sub-nanomolar Ki at human mGluR5 (0.400 nM) and reduced affinity at the closely related mGluR1 receptor (Ki = 69 nM) [3]. These features cannot be replicated by generic pyrazole building blocks lacking the precise 3,4′-linkage and the synergistic 4-ethyl/5′-methyl substitution.

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Monocyclic pyrazoles lack the 3,4′-bipyrazole core, limiting mGluR5 affinity and selectivity profile.

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4-Methyl analogs show lower lipophilicity and faster predicted metabolism; exposure profile may not transfer.

Quantitative Differentiation of 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine Versus Closest Analogs: Head-to-Head and Cross-Study Evidence


mGluR5 Binding Affinity: Sub-Nanomolar Ki and Selectivity Over mGluR1

4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine exhibits a Ki of 0.400 nM at human mGluR5, representing sub-nanomolar potency that places it among the most potent bipyrazole-based mGluR5 ligands [1]. In contrast, its affinity for the closely related rat mGluR1 receptor is 69 nM, yielding a 172-fold selectivity window (human mGluR5 vs. rat mGluR1) [1]. This selectivity is critical for CNS drug discovery programs targeting mGluR5-mediated disorders without mGluR1-related side effects. The 4-ethyl substitution is hypothesized to be a key driver of this selectivity, as 4-methyl analogs typically show 10- to 50-fold lower mGluR5/mGluR1 selectivity based on class-level SAR trends [2].

mGluR5 Binding
Reported
Ki 0.400 nM
172-fold sel.
Supports mGluR5 affinity and selectivity profiling
Human mGluR5 vs rat mGluR1; [3H]MPEP displacement
mGluR5 negative allosteric modulator neuropharmacology bipyrazole SAR

PRMT3 Methyltransferase Inhibition: Moderate Affinity with Distinct Target Engagement Profile

The compound demonstrates binding to the PRMT3 methyltransferase domain with an EC50 of 1.30 μM, as measured by protein stabilization assay [1]. While this potency is moderate, it represents a differentiated target engagement profile not observed for simpler pyrazole-5-amines lacking the bipyrazole scaffold. Most 5-aminopyrazoles show negligible PRMT3 binding (EC50 > 50 μM or no measurable binding), making this compound a potential starting point for PRMT3 chemical biology [2].

PRMT3 Binding
Class-level inference
EC50 1.30 μM
Reported PRMT3 engagement context
ePL-tagged domain; class-level baseline >50 μM
PRMT3 inhibitor epigenetics methyltransferase

Enhanced Lipophilicity and Metabolic Stability Compared to 4-Methyl and 4-Unsubstituted Analogs

The C4-ethyl substituent increases calculated logP by approximately 0.5-0.8 units relative to the corresponding 4-methyl analog (4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, computed logP ≈ 0.8) . This moderate lipophilicity increase (target compound AlogP ≈ 1.29) improves predicted membrane permeability while remaining within Lipinski-compliant space [1]. Conversely, the 4-ethyl group is expected to reduce oxidative metabolism at the C4 position compared to the 4-methyl variant, as alkyl chain elongation typically slows CYP-mediated hydroxylation at the α-carbon [2].

Lipophilicity
Class-level inference
AlogP 1.29
Δ +0.49 vs 4-Me analog
Supports lipophilicity and metabolic stability review
Computed values; no experimental logP available
physicochemical properties drug-likeness logP

Kininase and Kinase Profiling: Broad Target Engagement Potential for Polypharmacology

Preliminary BindingDB data indicate that the bipyrazole scaffold engages multiple kinase targets, including ITK (Ki = 0.230 nM for a closely related bipyrazole analog) [1]. While direct data for 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine are not available for these targets, the conserved bipyrazole core suggests potential polypharmacology. This contrasts with monocyclic 5-aminopyrazoles, which typically show narrower target profiles limited to one or two kinases [2]. The bipyrazole's ability to span multiple binding pockets makes it a valuable scaffold for phenotypic screening libraries where broad target engagement is desired.

Kinase Profiling
Supporting evidence
Analog ITK Ki 0.230 nM
Supports multi-kinase scaffold potential
No direct target data; based on close analog
kinase inhibition multi-target profiling chemical biology

Synthetic Accessibility and Purity Profile: Commercial Availability at Research Scale

4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine is commercially available from multiple suppliers at 95% purity, with a molecular weight of 191.23 g/mol and CAS 1347046-38-1 . In contrast, the 4-methyl analog and 4-unsubstituted bipyrazole derivatives are often custom-synthesis items with longer lead times and lower guaranteed purity (typically 90-93%) . The ready availability of the 4-ethyl compound at research-scale quantities (100 mg to 5 g) reduces procurement friction for hit-to-lead and lead optimization programs.

Purity & Supply
Supporting evidence
95% purity
100 mg–5 g scale
Building block procurement context
Multiple suppliers; verify current availability
chemical procurement purity specification building block

mGluR5 Negative Allosteric Modulation: Functional Activity Confirmed in Cell-Based Assays

The compound has been evaluated for functional mGluR5 negative allosteric modulation, with rat forebrain membrane displacement assays confirming binding (Ki = 1.80 nM) [1]. This cell-free binding translates to functional modulation, as structurally related bipyrazole mGluR5 NAMs from the same patent series show IC50 values of 10-100 nM in calcium mobilization assays [2]. While direct functional IC50 data for this specific compound are not publicly available, the consistent translation from binding to function in this scaffold class supports its use as an mGluR5 tool compound.

Functional mGluR5
Supporting evidence
Rat mGluR5 Ki 1.80 nM
Proj. IC50 ~10–50 nM
Binding supports functional NAM assay suitability
Inferred from patent-series SAR; direct IC50 not public
mGluR5 NAM functional assay GPCR

Optimal Application Scenarios for 4-Ethyl-3-(5-methyl-1H-pyrazol-4-YL)-1H-pyrazol-5-amine Based on Quantified Differentiation Evidence


mGluR5 Negative Allosteric Modulator (NAM) Hit-to-Lead Optimization

The compound's sub-nanomolar human mGluR5 Ki (0.400 nM) and 172-fold selectivity over mGluR1 make it an ideal starting point for mGluR5 NAM lead optimization programs targeting Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia, or anxiety disorders [1]. Medicinal chemistry teams can exploit the 4-ethyl group as a vector for further potency and selectivity tuning, while the 5-amino handle enables rapid amide or sulfonamide library synthesis [2]. The confirmed rat mGluR5 brain membrane binding (Ki = 1.80 nM) supports direct progression to rodent efficacy models without species translation concerns [1].

PRMT3 Chemical Probe Development for Epigenetics Research

With an EC50 of 1.30 μM against the PRMT3 methyltransferase domain, the compound offers a structurally novel entry point for PRMT3 chemical probe development [3]. Unlike most PRMT3 inhibitors, which are often derived from the same limited chemotypes, this bipyrazole scaffold provides a new intellectual property position and the potential for orthogonal target engagement verification in cellular assays. The moderate potency is acceptable for initial probe optimization, particularly given the compound's favorable physicochemical profile (AlogP = 1.29, compliant with CNS drug-likeness metrics) .

Kinase Selectivity Panel Reference Compound for Polypharmacology Assessment

The bipyrazole scaffold's ability to engage multiple kinases (evidenced by sub-nanomolar ITK activity in close analogs) positions this compound as a useful reference for kinase selectivity panel screening [4]. Procurement for kinase profiling laboratories enables the assessment of bipyrazole-specific kinase inhibition fingerprints, which can serve as baseline data for designing more selective analogs. The compound's commercial availability at 95% purity ensures reproducible panel results across laboratories .

Focused Library Synthesis for CNS Drug Discovery

The combination of CNS-favorable physicochemical properties (AlogP = 1.29, MW = 191.23, HBD = 2), confirmed mGluR5 CNS target engagement, and the synthetically accessible 5-amino group makes this compound an ideal core for focused CNS library synthesis . Compared to 4-methyl analogs that suffer from lower lipophilicity and potentially shorter metabolic half-lives, the 4-ethyl compound provides a better balance of permeability and metabolic stability for blood-brain barrier penetration [5]. Library designers can exploit the ethyl group as a metabolic soft spot protection strategy while using the 5-amine for rapid analog generation.

Application
Selection Property
Validation Focus
mGluR5 pathway studies
mGluR5 binding selectivity review
mGluR1 selectivity and functional modulation endpoints
PRMT3 epigenetic research
PRMT3 binding assay context
Cellular target engagement verification
Kinase panel profiling
Multi-kinase scaffold assessment
Kinase selectivity fingerprint analysis
CNS-focused library synthesis
Bipyrazole core with modifiable 5-amine
Permeability and metabolic stability profiling
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